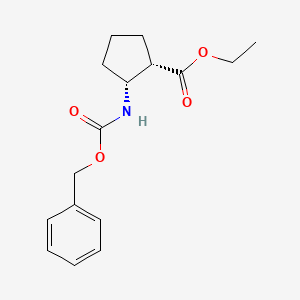![molecular formula C12H16Cl2N2O B2543491 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride CAS No. 2247102-56-1](/img/structure/B2543491.png)
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N2O and its molecular weight is 275.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Human and Rat Liver Microsomes
One study investigated the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. The research identified important metabolic pathways involving cytochrome P450 isoforms responsible for the metabolism of these herbicides, highlighting differences between species. This study provides valuable insights into the potential human and environmental health implications of chloroacetamide herbicide exposure (Coleman et al., 2000).
Environmental Presence and Impact
Another significant study focused on the occurrence of acetochlor in the environment, particularly in water systems in the Midwestern United States. This research documented the distribution of acetochlor following its agricultural application, providing critical data on its environmental presence and potential impact (Kolpin et al., 1996).
Biodegradation Mechanisms
Research on the N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1 has advanced understanding of biodegradation mechanisms. This study identified key enzymes involved in acetochlor degradation, contributing to the development of bioremediation strategies for chloroacetamide herbicides (Wang et al., 2015).
Synthesis and Characterization of Derivatives
Explorations into the synthesis and characterization of related compounds, such as efforts to synthesize 2-hydroxy-N-methyl-N-phenyl-acetamide, reveal the broader chemical interest in chloroacetamide derivatives. These studies provide foundational knowledge for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Zhong-cheng & Wan-yin, 2002).
Anaerobic Biodegradation
A study on the anaerobic biodegradation of acetochlor in acclimated sludge identified a series of metabolites and proposed a degradation pathway. This research is crucial for understanding how acetochlor and similar compounds break down in anaerobic conditions, which has implications for wastewater treatment and environmental protection (Liu et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKOVJFGPSCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)
![(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2543414.png)
![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)



![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)


![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)
